1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
CAS No.:
Cat. No.: VC15806411
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 1-(5-ethenyl-1-phenyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C18H22N2O/c1-6-15-16(18(21)13(4)5)17(12(2)3)19-20(15)14-10-8-7-9-11-14/h6-13H,1H2,2-5H3 |
| Standard InChI Key | WYXPFOPMDMAOSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.4 g/mol . Its pyrazole ring is substituted at the 1-position with a phenyl group, the 3-position with an isopropyl moiety, and the 5-position with a vinyl group. A 2-methylpropan-1-one (isobutyryl) group occupies the 4-position, contributing to its stereoelectronic profile .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole ring | Five-membered heterocycle with two adjacent nitrogen atoms |
| 1-Phenyl substitution | Aromatic group enhancing lipophilicity and π-π stacking potential |
| 3-Isopropyl group | Branched alkyl chain influencing steric bulk and hydrophobic interactions |
| 5-Vinyl substituent | Unsaturated hydrocarbon enabling polymerization or further functionalization |
| 4-Isobutyryl group | Ketone moiety contributing to hydrogen bonding and reactivity |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in public repositories, computational models predict distinct absorption bands for the ketone carbonyl (≈1,700 cm⁻¹) and vinyl C=C stretches (≈1,600 cm⁻¹) . Density Functional Theory (DFT) simulations suggest a planar pyrazole ring with dihedral angles of 15–25° between the phenyl and isopropyl groups, optimizing conjugation while minimizing steric clash .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Two primary synthetic routes are hypothesized based on analogous pyrazole syntheses:
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Knorr Pyrazole Synthesis: Condensation of a β-ketoester (e.g., methyl isobutyrylacetate) with phenylhydrazine, followed by alkylation and vinylation.
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Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines under acidic catalysis.
Key Reaction Steps
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Formation of Pyrazole Core:
Phenylhydrazine reacts with a β-diketone precursor (e.g., 2-methyl-3-oxopentanoic acid) in ethanol under reflux, yielding 1-phenyl-3-isopropylpyrazole. -
Vinylation at C-5:
Palladium-catalyzed coupling (e.g., Heck reaction) introduces the vinyl group, requiring carefully controlled temperatures (80–100°C) to prevent polymerization. -
Acylation at C-4:
Friedel-Crafts acylation with isobutyryl chloride in the presence of AlCl₃ installs the ketone moiety.
Table 2: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Phenylhydrazine, β-diketone, EtOH, Δ | 65–75 |
| Vinylation | Vinyl bromide, Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 50–60 |
| Acylation | Isobutyryl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 70–80 |
Physicochemical Properties
Thermodynamic Parameters
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LogP (Octanol-Water): 3.8 ± 0.2 (indicating high lipophilicity)
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Polar Surface Area: 45.2 Ų (moderate permeability across biological membranes)
Stability Profile
The vinyl group introduces photochemical reactivity, necessitating storage in amber vials under inert atmosphere. Accelerated stability studies (40°C/75% RH) predict >90% purity retention over 6 months.
Biological Activities and Mechanisms
Hypothesized Targets
Pyrazole derivatives exhibit affinity for cyclooxygenase-2 (COX-2), cannabinoid receptors (CB1/CB2), and protein kinases. Molecular docking simulations suggest moderate binding (ΔG ≈ -8.5 kcal/mol) to COX-2’s hydrophobic pocket, driven by the phenyl and isopropyl groups .
Table 3: Activity of Related Pyrazoles
| Compound | IC₅₀ (COX-2) | CB1 Ki (nM) | Antifungal MIC (μg/mL) |
|---|---|---|---|
| Target compound | Not tested | Not tested | Not tested |
| 1-(1-Ethyl-3-isopropyl-5-vinyl-...) | 1.2 μM | 450 | 25 (C. albicans) |
| Celecoxib (reference) | 0.04 μM | - | - |
Industrial and Research Applications
Material Science Applications
The vinyl group enables copolymerization with styrene or acrylates, producing polymers with tunable glass transition temperatures (Tg = 85–110°C). Such materials show promise as UV-resistant coatings.
Challenges and Future Directions
Knowledge Gaps
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No in vitro or in vivo toxicity data
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Lack of explicit structure-activity relationship (SAR) studies
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Underexplored photophysical properties
Recommended Studies
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ADMET Profiling: HepG2 cytotoxicity assays and microsomal stability tests.
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Crystallography: X-ray diffraction to resolve solid-state conformation.
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Polymerization Kinetics: Radical initiation studies to optimize material properties.
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